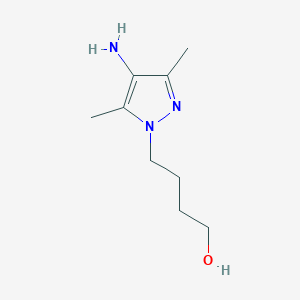
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol is a chemical compound with the molecular formula C9H17N3O It features a pyrazole ring substituted with amino and methyl groups, and a butanol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with a suitable butanol derivative. One common method involves the use of 4-amino-3,5-dimethyl-1H-pyrazole and 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Formation of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-one.
Reduction: Formation of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-amine.
Substitution: Formation of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butyl chloride or bromide.
科学的研究の応用
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzyme active sites, potentially inhibiting or modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
4-Amino-3,5-dimethyl-1H-pyrazole: Lacks the butanol side chain, making it less versatile in certain applications.
4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group, altering its reactivity and solubility.
3,5-Dimethyl-1H-pyrazole-4-amine: Similar structure but lacks the butanol side chain, limiting its potential interactions.
Uniqueness
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butan-1-ol is unique due to its combination of functional groups, which allows for diverse chemical reactions and interactions. The presence of both amino and hydroxyl groups, along with the pyrazole ring, provides a versatile scaffold for various applications in research and industry.
特性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
4-(4-amino-3,5-dimethylpyrazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-7-9(10)8(2)12(11-7)5-3-4-6-13/h13H,3-6,10H2,1-2H3 |
InChIキー |
KSLQFGHXMFRLDW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CCCCO)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


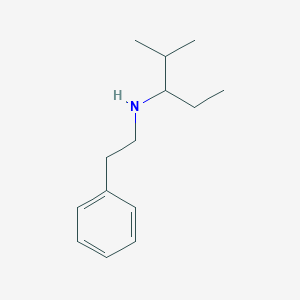
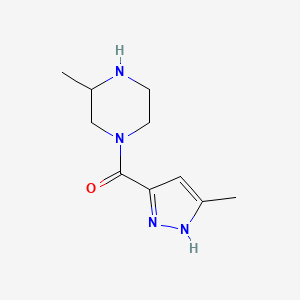


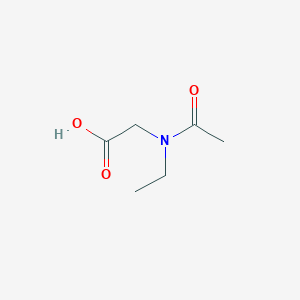

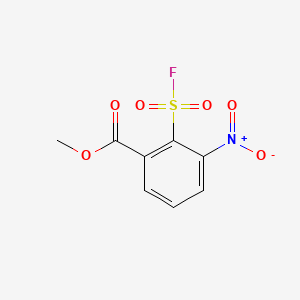
![[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645503.png)

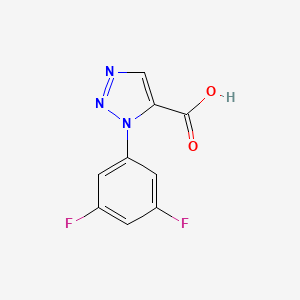

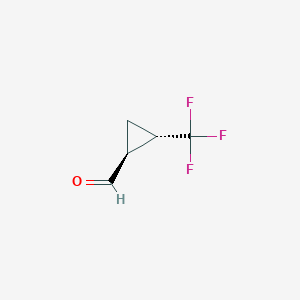
![(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)
![(3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13645550.png)
